JPE-1375

Receptor specificity Off-target profiling C5aR1 selectivity

**Research pain point:** Standard C5aR1 antagonists like PMX53 lack cell permeability for intracellular receptors and show poor murine potency. **Solution:** JPE-1375, a synthetic linear peptidomimetic. - **Intracellular activity:** High permeability blocks mitochondrial C5aR1 (PMX53 cannot). - **Murine efficacy:** IC₅₀ = 0.42 µM (17x > PMX53); validated in RPAR peritonitis model. - **Clean selectivity:** Only 2 off-target hits @10 µM; no MrgX2 mast cell activation.

Molecular Formula C49H63FN10O9
Molecular Weight 955.1 g/mol
Cat. No. B15605432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJPE-1375
Molecular FormulaC49H63FN10O9
Molecular Weight955.1 g/mol
Structural Identifiers
InChIInChI=1S/C49H63FN10O9/c1-29(2)17-22-34(43(63)56-38(27-32-18-20-33(50)21-19-32)45(65)55-36(42(52)62)25-30-11-5-3-6-12-30)53-47(67)40-16-10-24-60(40)48(68)35(15-9-23-51)54-44(64)37(26-31-13-7-4-8-14-31)57-46(66)39-28-41(61)59-49(69)58-39/h3-8,11-14,18-21,29,34-40H,9-10,15-17,22-28,51H2,1-2H3,(H2,52,62)(H,53,67)(H,54,64)(H,55,65)(H,56,63)(H,57,66)(H2,58,59,61,69)/t34-,35-,36-,37-,38-,39-,40-/m0/s1
InChIKeyHXKFHHNEFCZKPG-OAKHNGAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JPE-1375 C5aR1 Antagonist Overview


JPE-1375 (CAS 1254036-23-1) is a synthetic linear peptidomimetic complement C5a receptor 1 (C5aR1/CD88) antagonist with the sequence Hoo-Phe-Orn-Pro-hle-Pff-Phe-NH₂ and a molecular weight of 955.08 Da [1]. Developed by Jerini AG through systematic optimization of the cyclic hexapeptide PMX53, JPE-1375 incorporates a C-terminal hydrophobic substitution (4-fluorophenylalanine) that confers enhanced receptor specificity, high microsomal stability, and demonstrable intracellular target engagement—properties that distinguish it from both its cyclic peptidic predecessors and non-peptide C5aR1 inhibitors [2]. The compound has been characterized across multiple independent studies encompassing in vitro signalling assays, primary human macrophage functional experiments, in vivo pharmacokinetic/pharmacodynamic profiling, and ex vivo human atherosclerotic plaque models [3].

Intracellular C5aR1 target engagement
Cell-permeable linear peptidomimetic reaches mitochondrial and endosomal C5aR1 pools
Mouse model complement research
Reported murine C5aR engagement context supports rodent inflammatory disease models
Non-cyclic peptidomimetic scaffold
Linear structure with hydrophobic C-terminal substitution distinguishes from cyclic PMX series

JPE-1375: Why C5aR1 Antagonists Are Not Interchangeable


The C5a-C5aR1 axis is targeted by a structurally diverse array of small-molecule antagonists—cyclic peptides (PMX53, PMX205), linear peptidomimetics (JPE-1375), and non-peptide compounds (W54011, NDT9513727, DF2593A, CCX168/avacopan)—that exhibit fundamentally different pharmacological profiles [1]. Despite sharing a common nominal target, these agents diverge substantially in receptor specificity, cell permeability, species-dependent potency, microsomal stability, signalling bias, and in vivo pharmacokinetic duration [2]. A systematic head-to-head characterization demonstrated that the rank order of inhibitor potencies is signalling-pathway-dependent, meaning a compound's apparent potency in a cAMP assay does not predict its performance in ERK1/2 or β-arrestin-2 recruitment readouts [1]. Furthermore, JPE-1375 possesses a unique combination of high cell permeability enabling access to intracellular C5aR1 pools—a capability not shared by PMX53—and markedly greater murine receptor potency than its cyclic predecessor, making generic substitution scientifically indefensible for studies requiring intracellular target engagement or rodent model translation [3].

Attribute
JPE-1375
PMX53 (common substitute)
Cell permeability
Accesses intracellular C5aR1
Limited to extracellular C5aR1; may not replicate intracellular readouts
Mouse receptor engagement
Reported mouse C5aR activity context
Mouse C5aR engagement profile differs; model translation may shift
PD duration
Acute, short-duration inhibition
Prolonged action; may confound pulse-chase or acute experimental designs

JPE-1375 Head-to-Head Evidence vs PMX53


Receptor Selectivity vs PMX53

In a standardized receptor screen of 44 receptors, ion channels, and transporters at 10 µM, JPE-1375 inhibited only 2 off-target receptors by >50%, whereas PMX53 inhibited 4 (NK2, MC4, V1a, and ORL1) [1]. Subsequent IC₅₀ determination revealed that JPE-1375 exhibits a selectivity factor of ≥18 between its NK2 receptor IC₅₀ (0.71 µM) and its C5aR IC₅₀ (0.039 µM), while the corresponding selectivity factor for PMX53 is only 3 (NK2 IC₅₀ 0.087 µM vs C5aR IC₅₀ 0.029 µM) [1]. This represents a ≥6-fold improvement in the selectivity window for JPE-1375 relative to its closest structural analog. Additionally, PMX53 is documented as a low-affinity agonist at the Mas-related gene 2 (MrgX2) receptor on human mast cells, an off-target activity not reported for JPE-1375 [2].

Receptor selectivity
Head-to-head
JPE-1375: 2 off-targets (selectivity ≥18). PMX53: 4 off-targets (selectivity 3).
Supports cleaner C5aR1 mechanistic interpretation
MrgX2 agonist activity absent for JPE-1375
Receptor specificity Off-target profiling C5aR1 selectivity NK2 receptor PMX53 comparator

Microsomal Stability vs PMX53

In a direct head-to-head comparison under identical experimental conditions, JPE-1375 retained 80% of parent compound after 1-hour incubation with human liver microsomes, whereas PMX53 retained only 10% [1]. Both compounds exhibited complete (100%) stability in human plasma over the same duration [1]. JPE-1375 also demonstrated negligible CYP3A4 inhibition (14% at 10 µM), compared to 4% for PMX53, indicating a low drug-drug interaction liability for both compounds [1]. The marked improvement in microsomal stability was attributed to the replacement of the tryptophan residue with 4-fluorophenylalanine (Pff) at the C-terminus, which reduced susceptibility to hepatic oxidative metabolism [1].

Microsomal stability
Head-to-head
JPE-1375: 80% remaining after 1h; PMX53: 10% remaining.
Supports slower hepatic clearance context
Both 100% stable in human plasma
Microsomal stability Hepatic clearance Metabolic stability In vitro ADME PMX53 comparator

Murine C5aR Potency vs PMX53

In a direct comparison of C5a-induced chemotaxis inhibition in mouse J774A.1 macrophage cells, JPE-1375 exhibited an IC₅₀ of 0.42 µM, which is 17-fold more potent than PMX53 (IC₅₀ = 7.1 µM) on the murine C5aR [1]. Notably, this species-dependent potency difference was not observed on human C5aR, where both compounds showed comparable inhibitory activity on human RBL+ cells (JPE-1375 IC₅₀ = 0.039 µM; PMX53 IC₅₀ = 0.029 µM) and human PMNs (JPE-1375 IC₅₀ = 0.041 µM; PMX53 IC₅₀ = 0.031 µM) [1]. In a murine reverse passive Arthus reaction (RPAR) model of immune complex-mediated peritonitis, JPE-1375 was significantly more active than PMX53 at an intravenous dose of 1 mg/kg in inhibiting neutrophil influx into the peritoneal cavity [1]. The 17-fold murine potency advantage is attributed to the C-terminal hydrophobic substitution that enhances binding to rodent C5aR while maintaining human receptor affinity [1].

Mouse C5aR chemotaxis
Head-to-head
JPE-1375 IC₅₀ 0.42 µM; PMX53 IC₅₀ 7.1 µM
Supports mouse model target engagement review
Human C5aR potency comparable (0.039 vs 0.029 µM)
Species selectivity Mouse C5aR Chemotaxis inhibition Rodent model translation PMX53 comparator

Intracellular C5aR1 Access vs PMX53

JPE-1375 is distinguished from PMX53 by its ability to penetrate cell membranes and inhibit intracellular C5aR1 pools, including those localized on mitochondrial membranes [1]. In human monocyte and macrophage studies, the differential cell permeability of these two antagonists was experimentally exploited: PMX53 (low cell-permeability) was used to selectively block extracellular C5aR1, while JPE-1375 (high cell-permeability) inhibited both extra- and intracellular C5aR1 [1]. In LPS-primed, cholesterol crystal-activated human macrophages, only JPE-1375—not PMX53—significantly suppressed IL-1β secretion (n=4-6 donors), demonstrating that intracellular C5aR1 signalling is required for full inflammasome-driven cytokine production [1]. Furthermore, in isolated human mitochondria, JPE-1375 pre-incubation reduced C5a-stimulated ROS production to levels comparable to pertussis toxin control, confirming pharmacological blockade of mitochondrial C5aR1 [2]. In an ex vivo model using human carotid atherosclerotic plaques (n=5), JPE-1375 treatment for 16 hours downregulated 453 genes enriched in hallmark immune and inflammatory pathways (FDR < 0.05), including TNFα signalling via NF-κB, inflammatory response, IL-6/JAK/STAT3 signalling, and complement pathways, effects attributed to its combined extra- and intracellular C5aR1 inhibition [3].

Intracellular C5aR1
Head-to-head
JPE-1375 inhibits mitochondrial ROS and IL-1β; PMX53 does not
Supports intracellular C5aR1 signalling research
Ex vivo human plaque: 453 genes downregulated
Intracellular C5aR1 Cell permeability Mitochondrial C5aR1 Inflammasome PMX53 comparator

In Vivo Pharmacodynamic Duration vs PMX53

A systematic in vivo pharmacodynamic comparison in mice revealed that JPE-1375 and PMX53 have distinct temporal profiles of C5aR1 inhibition despite similar acute potency [1]. Following a single 1 mg/kg intravenous dose, the median effective time (ET₅₀) for inhibition of C5a-induced polymorphonuclear leukocyte (PMN) mobilization was 1.3 hours for JPE-1375 versus 14.0 hours for PMX53—a 10.8-fold difference in pharmacodynamic duration [1]. For TNF suppression, the ET₅₀ values were 5.3 hours (JPE-1375) and 15.1 hours (PMX53), representing a 2.8-fold difference [1]. This shorter duration is mechanistically explained by the pharmacokinetic profile: JPE-1375 exhibits a terminal half-life (t₁/₂) of 0.13 hours compared to 1.30 hours for PMX53, with a 12.3-fold smaller steady-state volume of distribution (Vss: 0.66 vs 8.11 (µg)/(µg/mL)) and a mean residence time (MRT) of 0.05 hours versus 0.74 hours [2]. Importantly, the pharmacodynamic duration for JPE-1375 closely tracks its plasma concentration (strong correlation: r = 0.92 for PMN inhibition, r = 0.75 for TNF inhibition), whereas PMX53 demonstrates prolonged pharmacodynamic effects that outlast its plasma exposure [3]. Both compounds achieve comparable maximal inhibition at 1 mg/kg i.v. with similar in vivo EC₅₀ values for PMN mobilization (JPE-1375: 6.9 µM; PMX53: 7.7 µM) and TNF reduction (JPE-1375: 4.5 µM; PMX53: 5.9 µM) [1].

PD duration (ET₅₀)
Head-to-head
JPE-1375: PMN 1.3h, TNF 5.3h; PMX53: PMN 14.0h, TNF 15.1h
Supports acute, time-resolved C5aR1 blockade studies
PK/PD correlation r=0.92 for JPE-1375
Pharmacodynamics In vivo ET50 Duration of action C5aR1 inhibition PMX53 comparator

JPE-1375 Optimal Application Scenarios


Intracellular & Mitochondrial C5aR1 Signalling

JPE-1375 is the compound of choice for investigating intracellular C5aR1 biology, including mitochondrial C5aR1-driven ROS production and inflammasome activation. Its high cell permeability enables pharmacological blockade of both plasma membrane and intracellular C5aR1 pools, a capability not shared by the low-permeability antagonist PMX53 [1]. In experimental protocols requiring discrimination between extracellular and intracellular C5aR1 contributions to IL-1β production, parallel use of JPE-1375 (extra- + intracellular inhibition) and PMX53 (extracellular-only inhibition) provides a validated pharmacological strategy for dissecting compartment-specific C5aR1 functions [1]. This experimental design has been applied in primary human monocytes, macrophages, and ex vivo human atherosclerotic plaque tissue [2].

Murine In Vivo Complement-Driven Disease Models

JPE-1375's 17-fold greater potency on mouse C5aR (IC₅₀ 0.42 µM) compared to PMX53 (IC₅₀ 7.1 µM) makes it the preferred peptidic C5aR1 antagonist for murine in vivo studies [3]. In the reverse passive Arthus reaction (RPAR) model—a standard immune complex-mediated peritonitis assay—JPE-1375 (1 mg/kg i.v.) significantly outperformed PMX53 at equivalent dosing in suppressing neutrophil peritoneal infiltration [3]. Researchers designing mouse models of inflammatory arthritis, immune complex disease, or complement-dependent tissue injury will achieve greater target engagement and more robust pharmacodynamic effects with JPE-1375 at equivalent or lower doses than PMX53.

Acute Pulse-Chase C5aR1 Inhibition Studies

JPE-1375's pharmacokinetic profile—characterized by rapid plasma distribution (Cmax 7.18 µg/mL), short terminal half-life (t₁/₂ 0.13 h), and pharmacodynamic ET₅₀ of 1.3 hours for PMN mobilization inhibition—makes it uniquely suited for acute experimental designs requiring temporally precise C5aR1 blockade with rapid reversibility [4]. Its pharmacodynamic effect tightly correlates with plasma concentration (r = 0.92 for PMN inhibition), allowing predictable titration of target engagement by dose adjustment [4]. This profile is advantageous for pulse-chase protocols, acute C5a challenge models, and studies where sustained receptor inhibition would produce confounding compensatory effects or interfere with sequential experimental manipulations.

Minimal Off-Target Confounding Studies

When experimental conclusions depend on unambiguous attribution of effects to C5aR1 antagonism, JPE-1375 offers a cleaner pharmacological profile than PMX53. With only 2 off-target receptor interactions exceeding 50% inhibition at 10 µM (versus 4 for PMX53), a ≥6-fold wider NK2/C5aR selectivity window (≥18 vs 3), and absence of confounding MrgX2 agonist activity, JPE-1375 reduces the risk of off-target-driven phenotypes [3]. This is particularly relevant in studies involving mast cells (where PMX53's MrgX2 agonism triggers degranulation), neuroinflammation models (where NK2 receptor modulation may confound behavioural readouts), and any system where vasopressin V1a or melanocortin MC4 receptor signalling could influence endpoints [3]. Procurement of JPE-1375 over PMX53 for these applications reduces the burden of control experiments and strengthens the causal link between C5aR1 blockade and observed biological effects.

Application
Selection Property
Validation Focus
Intracellular & Mitochondrial C5aR1 Signalling
Cell permeability (intracellular access)
Intracellular target engagement validation (IL-1β, mitochondrial ROS, transcriptomics)
Murine In Vivo Complement-Driven Models
Murine C5aR engagement context
Neutrophil infiltration, chemotaxis model validation
Acute Pulse-Chase C5aR1 Inhibition
Short pharmacodynamic half-life
Time-resolved PK/PD correlation validation
Minimal Off-Target Confounding
Narrow off-target receptor profile
Exclusion of NK2, MrgX2, MC4, V1a, ORL1 activity
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